![molecular formula C15H18N4O4 B14805610 5-[(3R)-1-(Hydroxyamino)-1-oxo-6-phenylhexan-3-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B14805610.png)
5-[(3R)-1-(Hydroxyamino)-1-oxo-6-phenylhexan-3-yl]-1,2,4-oxadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UK-383367 is a potent and selective inhibitor of bone morphogenetic protein 1 (procollagen C-proteinase). It has an IC50 value of 44 nM, making it highly effective in inhibiting bone morphogenetic protein 1 over other matrix metalloproteinases such as matrix metalloproteinase 1, 2, 3, 9, and 14 . This compound is primarily used in scientific research for its anti-scarring properties and its role in the regulation of extracellular matrix remodeling .
Preparation Methods
The synthesis of UK-383367 involves several steps, starting with the preparation of the core structure, which includes an oxadiazole ring. The synthetic route typically involves the following steps:
Formation of the oxadiazole ring: This is achieved through the reaction of a hydrazide with a nitrile oxide.
Introduction of the cyclohexylpropyl group: This step involves the alkylation of the oxadiazole ring with a cyclohexylpropyl halide.
Formation of the hydroxamic acid group: This is done by reacting the intermediate with hydroxylamine
Chemical Reactions Analysis
UK-383367 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide.
Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
UK-383367 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of bone morphogenetic protein 1 and its effects on extracellular matrix remodeling
Biology: The compound is used to investigate the role of bone morphogenetic protein 1 in various biological processes, including tissue repair and fibrosis
Medicine: UK-383367 is explored for its potential therapeutic applications in treating fibrotic diseases and scarring
Industry: It is used in the development of anti-scarring agents and other therapeutic compounds
Mechanism of Action
UK-383367 exerts its effects by selectively inhibiting bone morphogenetic protein 1, a key enzyme involved in the processing of procollagen to collagen . This inhibition prevents the formation of mature collagen, thereby reducing fibrosis and scarring. The molecular targets of UK-383367 include the active site of bone morphogenetic protein 1, where it binds and inhibits its enzymatic activity .
Comparison with Similar Compounds
UK-383367 is unique in its high selectivity for bone morphogenetic protein 1 over other matrix metalloproteinases. Similar compounds include:
Batimastat: A broad-spectrum matrix metalloproteinase inhibitor with less selectivity for bone morphogenetic protein 1.
GW788388: Another transforming growth factor-beta receptor inhibitor with applications in fibrosis research.
UK-383367 stands out due to its specific inhibition of bone morphogenetic protein 1, making it a valuable tool in fibrosis and scarring research .
Properties
Molecular Formula |
C15H18N4O4 |
|---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
5-[(3R)-1-(hydroxyamino)-1-oxo-6-phenylhexan-3-yl]-1,2,4-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O4/c16-13(21)14-17-15(23-19-14)11(9-12(20)18-22)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11,22H,4,7-9H2,(H2,16,21)(H,18,20)/t11-/m1/s1 |
InChI Key |
AEMYKDUCBXYDSS-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC[C@H](CC(=O)NO)C2=NC(=NO2)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(CC(=O)NO)C2=NC(=NO2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


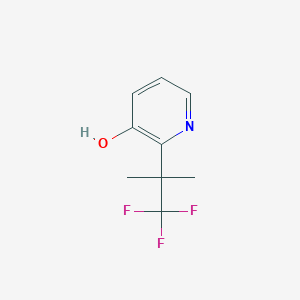
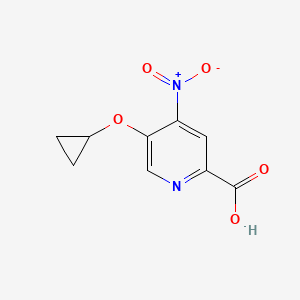
![2-[(Cyclopentylacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B14805545.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(1-phenylethyl)carbamothioyl]prop-2-enamide](/img/structure/B14805547.png)
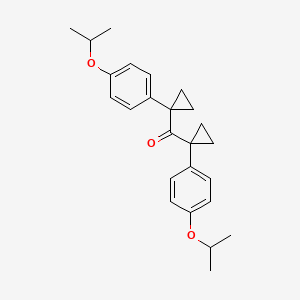

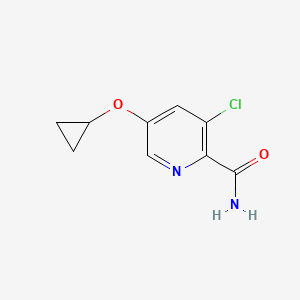
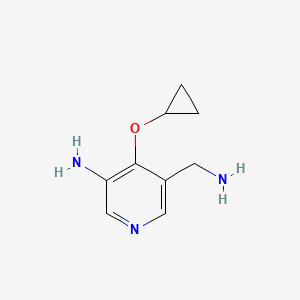
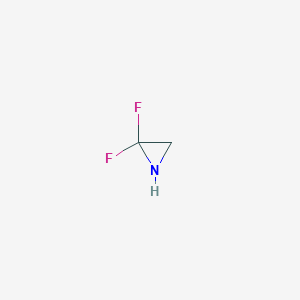
![3-{[(E)-(4-bromophenyl)methylidene]amino}benzamide](/img/structure/B14805574.png)
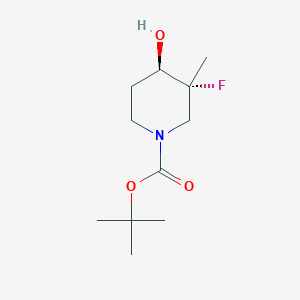
![N'~1~,N'~9~-bis{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}nonanedihydrazide](/img/structure/B14805581.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14805592.png)
![3-Hydroxy-3-methyl-5-oxo-5-[[3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B14805597.png)
